molecular formula C8H16Br12SiSn4 B12570717 Tetrakis[2-(tribromostannyl)ethyl]silane CAS No. 314727-94-1

Tetrakis[2-(tribromostannyl)ethyl]silane

Cat. No.: B12570717
CAS No.: 314727-94-1
M. Wt: 1574.0 g/mol
InChI Key: HQWHXJOLRDWURS-UHFFFAOYSA-B
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Description

Significance of Organosilicon and Organotin Architectures in Contemporary Chemistry

Organoelement chemistry, the study of compounds containing carbon-element bonds, has seen remarkable growth with the inclusion of silicon and tin. Organosilicon and organotin compounds, in particular, have established themselves as pivotal components in a multitude of scientific and industrial domains. The unique properties endowed by the silicon and tin atoms, which are in group 14 of the periodic table, have led to a vast array of applications. researchgate.net

Organosilicon compounds are cornerstones of modern materials science, finding extensive use as water repellents, lubricants, and sealants. libretexts.org Their high thermal stability and the flexibility of the siloxane (Si-O) bond are key to the performance of silicone elastomers, which retain their rubber-like properties at very low temperatures. libretexts.org The Si-C bond is relatively strong and stable, making organosilanes resistant to ambient oxygen and water. wikipedia.org This robustness, combined with the ability to form diverse structures, has propelled their use in fields ranging from construction to electronics. mdpi.com

Concurrently, organotin compounds have a rich history of application, initially recognized for their biocidal properties. researchgate.netresearchgate.net This has led to their widespread use in antifungal and antibacterial agents, antifouling paints, and wood preservatives. researchgate.netresearchgate.net Beyond their biological activity, organotin compounds are crucial in industrial chemistry, serving as stabilizers for polymers like PVC to prevent degradation. researchgate.net They are also invaluable as reagents and intermediates in organic synthesis, facilitating complex chemical transformations. researchgate.net The combined study of organosilicon and organotin architectures offers a synergistic approach, creating hybrid materials and molecules that leverage the distinct advantages of both elements.

Evolution of Complex Silane (B1218182) and Stannane (B1208499) Systems

The journey of silane and stannane chemistry began in the mid-19th century. The first organotin compound, diethyltin (B15495199) diiodide, was prepared in 1852, marking the dawn of organotin chemistry. proquest.com Shortly after, in 1863, the first organochlorosilane was synthesized, laying the groundwork for organosilicon chemistry. wikipedia.org Early progress was methodical, with significant advancements occurring around the turn of the 20th century with the advent of Grignard reagents, which provided a versatile method for creating a variety of organotin compounds. proquest.com The development of silane chemistry gained significant momentum in the early 1900s through the pioneering work of Frederic Kipping. wikipedia.org

The mid-20th century saw a surge in interest, particularly as the industrial applications of these compounds became apparent. researchgate.netnumberanalytics.com For organotins, this was driven by their utility as PVC stabilizers and biocides. researchgate.net For organosilicons, the development of silicone polymers opened up a vast commercial landscape. wikipedia.org Synthetic methodologies evolved rapidly during this period. The "redistribution reaction" discovered by Kocheshkov, for instance, allowed for the synthesis of organotin compounds with a lower degree of organic substitution from tetraorganotins and tin tetrachloride. proquest.com

In recent decades, the focus has shifted towards the synthesis of increasingly complex and functionalized systems. For silanes, this includes the development of hydrosilanols and hydrosiloxanes as building blocks for advanced functionalized materials. nih.gov The synthesis of hyperbranched polymers (HBPs) based on silicon has garnered significant attention for applications in coatings, adhesives, and nanotechnology. mdpi.com In stannane chemistry, modern synthetic routes like the SRN1 mechanism have enabled the creation of triorganylstannyl aromatic compounds under milder conditions than previously possible. conicet.gov.ar This evolution has moved from simple tetra-alkyl and -aryl compounds to sophisticated, tailor-made architectures like dendrimers and functionalized polymers designed for specific, high-performance applications.

Positioning of Tetrakis[2-(tribromostannyl)ethyl]silane within Interdisciplinary Organoelement Research

This compound represents a sophisticated molecular architecture at the intersection of organosilicon and organotin chemistry. This compound is a silicon-centered, tin-dendrimeric precursor, embodying the trend towards creating complex, heteroelemental structures. dntb.gov.ua Its structure, Si[CH₂CH₂SnBr₃]₄, features a central silicon atom tetrahedrally bonded to four ethyl groups, each of which is terminated by a tribromostannyl (-SnBr₃) group.

The significance of this compound lies in its potential as a building block for more complex materials. The highly functionalized nature, with twelve reactive tin-bromine (B14679306) bonds, makes it an ideal starting material for further chemical modification. It can be seen as a first-generation dendrimer, a type of hyperbranched molecule with a well-defined, regular structure.

Research into compounds like this compound is driven by the quest for new materials with unique properties. The synthesis and characterization of such molecules are fundamental to advancing the field of organoelement chemistry. dntb.gov.ua For example, the related compound, tetrakis[2-(tris(4-methoxyphenyl)stannyl)ethyl]silane, has been studied via single-crystal X-ray diffraction to understand its precise three-dimensional structure. dntb.gov.ua This type of detailed structural analysis is crucial for understanding the properties of these complex molecules and for designing new materials for applications in catalysis, materials science, and nanotechnology. The study of this compound and its derivatives contributes to the fundamental understanding of bonding and reactivity in systems containing both silicon and tin, pushing the boundaries of molecular design.

Properties

CAS No.

314727-94-1

Molecular Formula

C8H16Br12SiSn4

Molecular Weight

1574.0 g/mol

IUPAC Name

tetrakis(2-tribromostannylethyl)silane

InChI

InChI=1S/C8H16Si.12BrH.4Sn/c1-5-9(6-2,7-3)8-4;;;;;;;;;;;;;;;;/h1-8H2;12*1H;;;;/q;;;;;;;;;;;;;4*+3/p-12

InChI Key

HQWHXJOLRDWURS-UHFFFAOYSA-B

Canonical SMILES

C(C[Sn](Br)(Br)Br)[Si](CC[Sn](Br)(Br)Br)(CC[Sn](Br)(Br)Br)CC[Sn](Br)(Br)Br

Origin of Product

United States

Strategic Synthetic Methodologies for Tetrakis 2 Tribromostannyl Ethyl Silane

Precursor Design and Synthesis for Tribromostannyl-Functionalized Ethyl Moieties

The successful synthesis of the final product is critically dependent on the efficient preparation of ethyl chains functionalized with a reactive tin group. This involves creating a stable yet reactive precursor that can be readily attached to the silicon center.

The initial step involves the creation of a 2-haloethyltin compound, which serves as a key intermediate. These precursors typically feature a halogen atom (like bromine or chlorine) on the second carbon of the ethyl group, providing a reactive site for subsequent coupling reactions. The synthesis of such precursors can be approached through various routes, often starting from vinyltin (B8441512) compounds. The addition of a hydrohalic acid (like HBr) across the double bond of a vinyltin derivative, such as vinyltributyltin, would yield the corresponding 2-bromoethyltin compound. Subsequent halogen exchange reactions with tin tetrahalides can then be employed to produce the desired tribromostannyl group.

Stannylation involves the formation of a direct carbon-tin (C-Sn) bond. In the context of this synthesis, it refers to the introduction of the tin atom onto the ethyl group. One common method involves the reaction of a 1,2-dihaloethane with a tin-containing nucleophile. Alternatively, the hydrostannylation of a vinyl halide with a tin hydride (HSnBr₃), often catalyzed by radical initiators or transition metals, can form the 2-haloethyltin precursor in a single step. These methods are foundational for creating the organotin intermediates required for the final assembly. acs.org

Silicon-Carbon Bond Formation Strategies for the Tetrakis-Structure

The core of the synthesis involves the formation of four stable silicon-carbon (Si-C) bonds to assemble the final tetrakis-structure. The choice of strategy depends on the nature of the organotin precursor and the desired reaction conditions. The Si-C bond is notably longer and weaker than a C-C bond and is polarized towards the more electronegative carbon atom. wikipedia.org

Hydrosilylation is a powerful and widely used method for forming silicon-carbon bonds. wikipedia.org This process involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond. wikipedia.org For the synthesis of Tetrakis[2-(tribromostannyl)ethyl]silane, this would involve reacting silane (B1218182) (SiH₄) or a protected derivative with four equivalents of a vinyltin compound, specifically vinyltribromostannane.

The reaction requires a catalyst, typically based on platinum-group metals. wikipedia.org Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst are common choices that promote the anti-Markovnikov addition of the silane to the vinyl group, ensuring the formation of the desired 2-(tribromostannyl)ethyl linkage. lew.ro The efficiency and regioselectivity of the reaction are highly dependent on the catalyst, solvent, and temperature. nih.govresearchgate.net

Table 1: Comparison of Common Hydrosilylation Catalysts

Catalyst Typical Formula Reaction Conditions Conversion Efficiency Regioselectivity (Anti-Markovnikov)
Speier's Catalyst H₂[PtCl₆] Moderate temperatures (e.g., 80-110°C) Good to excellent High
Karstedt's Catalyst Pt₂(dvtms)₃ Room temperature to moderate heat Excellent Very High (>99%) researchgate.net

| Rhodium Complexes | e.g., RhCl(PPh₃)₃ | Varies, often mild | Good | Can vary, may require specific ligands |

This table presents generalized data for hydrosilylation reactions; specific results can vary based on substrates and conditions.

A classic and versatile alternative for Si-C bond formation is the use of organometallic reagents such as Grignard or organolithium reagents. wikipedia.orggelest.com This strategy was fundamental in the early development of organosilane chemistry. gelest.com The process would involve:

Preparation of a Grignard reagent from a 2-haloethyltin precursor, such as 2-bromoethyltribromostannane (BrCH₂CH₂SnBr₃), by reacting it with magnesium metal in a suitable ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

The subsequent reaction of this Grignard reagent (BrMgCH₂CH₂SnBr₃) with a silicon tetrahalide, most commonly silicon tetrachloride (SiCl₄).

The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic silicon center, displacing a chloride ion. This is repeated four times to achieve the desired tetrakis-substituted silane. The choice of solvent is crucial, as reactions are often more facile in THF compared to diethyl ether. gelest.com This method is robust and has been used to synthesize thousands of organosilicon compounds. gelest.com

Achieving high yield and purity for a complex molecule like this compound requires careful optimization of reaction parameters for either the hydrosilylation or Grignard route. nih.gov

For hydrosilylation , optimization involves screening different catalysts and their concentrations to maximize conversion while minimizing side reactions. semanticscholar.org Real-time monitoring, for instance via FT-IR spectroscopy, can be used to determine the optimal reaction time and temperature. semanticscholar.org The stoichiometry of the reactants must be precisely controlled to avoid the formation of partially substituted silanes.

For Grignard-type reactions , key factors include the solvent, temperature, and rate of addition of the Grignard reagent. gelest.com The presence of by-products, such as alkoxymagnesium halides, can complex with the Grignard reagent and alter its reactivity and the reaction rate. researchgate.net Purification often involves filtration to remove magnesium salts, followed by solvent evaporation and potentially column chromatography or recrystallization to isolate the pure product. researchgate.net

Table 2: Key Optimization Parameters for Synthesis Strategies

Parameter Hydrosilylation Approach Grignard-Type Coupling Approach
Catalyst/Reagent Platinum-group catalyst (e.g., Karstedt's) is crucial. Concentration must be optimized. researchgate.net Purity of magnesium and dryness of solvent are critical for Grignard formation.
Solvent Toluene, xylene, or THF are common. THF is generally preferred over diethyl ether for higher reactivity. gelest.com
Temperature Varies by catalyst; can range from room temperature to >100°C. Grignard formation may require initiation with heat; coupling is often done at low temperatures.
Stoichiometry Precise 4:1 ratio of vinyltin to SiH₄ is needed to avoid incomplete substitution. A slight excess of the Grignard reagent may be used to drive the reaction to completion.

| Potential Issues | Isomer formation (Markovnikov vs. anti-Markovnikov), catalyst poisoning. | Wurtz coupling side reactions, difficulty in initiating the reaction, moisture sensitivity. |

Alternative Synthetic Pathways and Novel Route Exploration for this compound

The primary synthesis of this compound is achieved through the hydrostannylation of tetravinylsilane (B72032) with tribromostannane (HSnBr3) in diethyl ether, resulting in a high yield of the desired product. This foundational method, while effective, provides a baseline from which to explore more streamlined and potentially more efficient synthetic alternatives.

One-Pot Synthetic Procedures

One-pot synthesis, a strategy wherein multiple reaction steps are carried out in a single reaction vessel, presents a highly attractive alternative for the formation of organotin halides. This approach can enhance efficiency by minimizing purification steps, reducing solvent waste, and saving time. A patented one-pot process for synthesizing triorganotin halides, for instance, involves the reaction of an organomagnesium compound with a tin(IV) halide to form a tetraorganotin compound, which is then reacted with additional tin(IV) halide in the same vessel to yield the desired triorganotin halide.

Another versatile one-pot methodology for organostannane synthesis starts from tin(II) chloride, an alcohol, and an organic halide in the presence of a base. This method's adaptability for creating a variety of organostannanes suggests its potential applicability for synthesizing complex structures like this compound. While a direct one-pot synthesis of this compound has not been explicitly detailed in the literature, the principles of these established one-pot methods for simpler organotin compounds could foreseeably be adapted. For instance, a hypothetical one-pot reaction could involve the in-situ generation of a vinyl Grignard reagent from vinyl bromide and magnesium, followed by reaction with silicon tetrachloride to form tetravinylsilane. Subsequently, without isolation, the in-situ hydrostannylation with tribromostannane could potentially yield the final product.

A further example of a one-pot procedure in a related field is the synthesis of triorganotin halides from tetraorganostannanes and tin(IV) halides in aqueous solutions, which is noted for being a simple and environmentally friendly method.

Table 1: Comparison of a Hypothetical One-Pot Synthesis with the Established Multi-Step Approach
FeatureEstablished Multi-Step SynthesisHypothetical One-Pot Synthesis
Starting Materials Tetravinylsilane, TribromostannaneVinyl halide, Magnesium, Silicon tetrachloride, Tin(IV) halide, Reducing agent
Number of Steps 2 (Synthesis of Tetravinylsilane, Hydrostannylation)1
Isolation of Intermediates Yes (Tetravinylsilane)No
Potential Advantages Well-established, high yield of final stepReduced reaction time, lower solvent consumption, cost-effective
Potential Challenges Requires handling of pyrophoric intermediatesComplex reaction control, potential for side reactions, optimization required

Ligand-Accelerated or Catalytic Synthesis Techniques

The introduction of a catalyst can significantly enhance the efficiency and selectivity of the hydrostannylation reaction, which is central to the synthesis of this compound. Catalytic hydrostannylation of alkenes and alkynes is a well-established method for forming carbon-tin bonds.

Palladium complexes are particularly effective catalysts for the hydrostannylation of alkenes, offering a general and efficient route to organotin compounds from unactivated alkenes. The palladium-catalyzed hydrostannylation of vinylsilanes with tributyltin hydride has been demonstrated to be both regioselective and stereoselective, providing a convenient pathway to β-stannyl-vinylsilanes. This suggests that a similar palladium-catalyzed approach could be applied to the synthesis of this compound from tetravinylsilane and tribromostannane, potentially at lower temperatures or with higher selectivity than the uncatalyzed reaction. The Stille reaction, a palladium-catalyzed cross-coupling of organostannanes with organic halides, further underscores the utility of palladium in forming C-Sn bonds.

The rate and efficiency of such catalytic reactions can often be enhanced through the addition of specific ligands, a phenomenon known as ligand-accelerated catalysis. Ligands play a crucial role in organometallic catalysis by influencing the electronic and steric environment of the metal center. In the context of palladium-catalyzed cross-coupling reactions, ligands such as phosphines, N-heterocyclic carbenes, and arsines can significantly affect the reaction's rate, selectivity, and functional group tolerance. For the hydrostannylation of tetravinylsilane, the choice of an appropriate ligand for the palladium catalyst could be critical in achieving high yields and preventing side reactions.

Beyond palladium, other transition metals have shown promise in catalyzing hydrostannylation reactions. Rhodium complexes are effective for the hydrostannylation of alkynes with triorgano- and trihalostannanes, yielding vinylstannanes with high regio- and stereoselectivity. Iridium catalysts have also been employed for the hydrostannylation of alkynes under mild conditions. While these examples focus on alkynes, the underlying principles could inform the development of rhodium or iridium-catalyzed hydrostannylation of vinylsilanes.

Free-radical hydrostannylation, typically initiated by a radical initiator like AIBN, offers another catalytic pathway, particularly for fluoroalkenes. The applicability of a radical-based hydrostannylation to tetravinylsilane would depend on the relative reactivity of the vinyl groups and the potential for polymerization.

Table 2: Overview of Potential Catalytic Systems for the Synthesis of this compound
Catalyst SystemPotential AdvantagesKey ConsiderationsRelevant Literature
Palladium-based High efficiency, good functional group tolerance, established for vinylsilanesLigand selection is crucial for optimal performance, potential for catalyst deactivation,,,
Rhodium-based High regio- and stereoselectivity demonstrated with alkynesLess explored for vinylsilanes compared to palladium
Iridium-based Mild reaction conditions, broad substrate scope for alkynesActivity with vinylsilanes and tribromostannane needs investigation
Free-Radical Initiators Metal-free alternativePotential for lack of selectivity and polymerization

Advanced Spectroscopic and Structural Elucidation Methodologies for Tetrakis 2 Tribromostannyl Ethyl Silane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Organoelement Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organoelement compounds, providing detailed insight into the connectivity and environment of various nuclei. For a molecule as complex as Tetrakis[2-(tribromostannyl)ethyl]silane, a multinuclear approach is essential. northwestern.edu

High-Resolution ¹H, ¹³C, ²⁹Si, and ¹¹⁹Sn NMR Techniques and Interpretation Protocols

The complete structural confirmation of this compound relies on the acquisition and interpretation of one-dimensional NMR spectra for each of the key nuclei: ¹H, ¹³C, ²⁹Si, and ¹¹⁹Sn.

¹H NMR: The proton NMR spectrum is expected to show two sets of signals corresponding to the diastereotopic methylene (B1212753) (-CH₂-) protons of the ethyl bridges (Si-CH₂-CH₂-Sn). Due to the free rotation around the C-C bonds, these may appear as complex multiplets. The chemical shifts would be influenced by the adjacent silicon and tin atoms. The protons on the carbon attached to silicon (Si-CH₂-) would appear at a different chemical shift from the protons on the carbon attached to the tin (Sn-CH₂-).

¹³C NMR: The ¹³C NMR spectrum should display two distinct resonances for the two non-equivalent carbon atoms of the ethyl bridges (Si-CH₂-CH₂-Sn). The carbon bonded to the silicon atom will have a characteristic chemical shift, while the carbon bonded to the tin atom will appear in a different region and may exhibit coupling to the tin isotopes. huji.ac.il

²⁹Si NMR: As a low-abundance nucleus, ²⁹Si NMR is crucial for confirming the silicon environment. researchgate.net For a tetrahedral silicon atom symmetrically substituted with four identical groups, a single resonance is expected. The chemical shift provides direct evidence of the substitution pattern at the central silicon atom.

¹¹⁹Sn NMR: Tin possesses several NMR-active isotopes, with ¹¹⁹Sn being the most commonly used due to its sensitivity and abundance. huji.ac.il The ¹¹⁹Sn NMR spectrum is highly sensitive to the coordination number and the nature of the substituents on the tin atom, with a chemical shift range spanning thousands of ppm. northwestern.edunih.gov For a four-coordinate Sn(IV) center in a -SnBr₃ group, the chemical shift is expected to be in the negative ppm range relative to the standard tetramethyltin (B1198279) (SnMe₄). For comparison, the ¹¹⁹Sn chemical shift for the [Pt(SnBr₃)₅]³⁻ anion has been reported at -234.3 ppm, providing a useful, albeit indirect, reference point for the SnBr₃ moiety. researchgate.net The spectrum should show a single resonance, confirming the equivalence of the four SnBr₃ groups.

Table 3.1: Predicted NMR Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Expected Multiplicity & Coupling
¹H~0.5 - 1.5 (for Si-CH₂) and ~1.5 - 2.5 (for Sn-CH₂)Complex multiplets due to vicinal coupling (³JHH) and potential coupling to ²⁹Si and ¹¹⁷/¹¹⁹Sn.
¹³C~5 - 15 (for Si-CH₂) and ~10 - 20 (for Sn-CH₂)Two distinct signals. The Sn-CH₂ signal may show satellites from ¹JSn-C coupling (~1200-1500 Hz). huji.ac.il
²⁹Si-10 to +10A single sharp singlet, confirming a symmetrical tetrahedral environment. researchgate.net
¹¹⁹Sn-150 to -250A single sharp singlet, indicating four equivalent SnBr₃ groups. researchgate.net

Advanced 2D NMR Experiments (e.g., COSY, HMQC, HSQC, HMBC) for Connectivity Assignment

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are indispensable for unambiguously piecing together the molecular structure of complex molecules by revealing through-bond correlations between nuclei. researchgate.netsdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the signals of the Si-CH₂- protons and the -CH₂-Sn protons, definitively establishing the ethyl fragment's connectivity.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons with their directly attached heteronuclei (in this case, ¹³C). youtube.com An HSQC spectrum would show a correlation peak between the Si-CH₂ proton signal and the Si-¹³CH₂ carbon signal, and another between the Sn-CH₂ proton signal and the Sn-¹³CH₂ carbon signal, allowing for the definitive assignment of each proton signal to its corresponding carbon atom.

A correlation from the Si-CH₂ protons to the central ²⁹Si nucleus (if a ²⁹Si HMBC is performed), confirming the silicon-ethyl bond.

A correlation from the Si-CH₂ protons to the adjacent ¹³C atom of the Sn-CH₂ group.

A correlation from the Sn-CH₂ protons to the ¹¹⁹Sn nucleus, confirming the tin-ethyl bond.

A correlation from the Sn-CH₂ protons back to the adjacent ¹³C atom of the Si-CH₂ group.

Together, these 2D experiments provide an unambiguous map of the molecule's Si-CH₂-CH₂-Sn connectivity.

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of chemical bonds. youtube.com The two methods are complementary: IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that cause a change in its polarizability. photothermal.comyoutube.com For a molecule with a center of symmetry, some modes may be active in only one of the two techniques.

Assignment of Characteristic Si-C, C-C, C-H, Sn-C, and Sn-Br Stretching and Bending Modes

Each type of bond within this compound has a characteristic vibrational frequency, allowing for its identification. stellarnet.us

C-H Modes: Stretching vibrations (ν) for sp³ hybridized C-H bonds are typically found in the 2850-3000 cm⁻¹ region. Bending vibrations (δ) appear at lower frequencies, such as ~1465 cm⁻¹ (scissoring) and ~1375 cm⁻¹ (umbrella).

C-C Modes: The C-C stretching vibration is often weak and appears in the 1000-1200 cm⁻¹ range.

Si-C Modes: The Si-C stretching mode is a key indicator and typically appears as a strong band in the 700-850 cm⁻¹ region.

Sn-C Modes: The Sn-C stretching vibration occurs at lower frequencies, generally in the 500-600 cm⁻¹ range.

Sn-Br Modes: The tin-bromine (B14679306) stretching vibrations are found at even lower frequencies, typically below 300 cm⁻¹. The symmetric Sn-Br stretch would be particularly strong in the Raman spectrum due to the significant change in polarizability.

Table 3.2: Characteristic Vibrational Modes for this compound

BondVibrational ModeExpected Frequency (cm⁻¹)Primary Detection Method
C-HStretching (ν)2850 - 3000IR & Raman
C-HBending (δ)1350 - 1470IR
C-CStretching (ν)1000 - 1200Raman
Si-CStretching (ν)700 - 850IR & Raman
Sn-CStretching (ν)500 - 600IR & Raman
Sn-BrStretching (ν)< 300Raman

In Situ Vibrational Spectroscopy for Reaction Monitoring

In situ vibrational spectroscopy (typically IR or Raman) is a powerful technique for monitoring the progress of a chemical reaction in real-time without sample extraction. For the synthesis of this compound, which could be formed via the hydrostannylation of tetravinylsilane (B72032) with HSnBr₃, one could monitor the reaction by observing:

The disappearance of the characteristic C=C stretching vibration of the vinyl group precursor (around 1640 cm⁻¹).

The disappearance of the Sn-H stretching mode of the tin hydride reactant (around 1800-1900 cm⁻¹).

The simultaneous appearance and growth of the product's characteristic Sn-C (~500-600 cm⁻¹) and Si-C (~700-850 cm⁻¹) bands.

This allows for the optimization of reaction conditions and provides mechanistic insights.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization. wikipedia.org For a large, heavy molecule like this compound, soft ionization techniques like Electrospray Ionization (ESI) are often employed to observe the molecular ion or related adducts. researchgate.netupce.cz

The mass spectrum would be incredibly complex and distinctive due to the isotopic distributions of three different elements:

Silicon: Has three stable isotopes (²⁸Si, ²⁹Si, ³⁰Si).

Tin: Has ten stable isotopes, with ¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, and ¹²⁴Sn being the most abundant. This creates a very characteristic, wide isotopic cluster for any tin-containing fragment.

Bromine: Has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 abundance ratio.

A fragment containing a SnBr₃ group would therefore show a highly complex pattern resulting from the combination of all tin and bromine isotopes.

Expected fragmentation pathways would likely involve: researchgate.netanalchemres.org

Loss of Bromine: Cleavage of a Sn-Br bond to lose a bromine radical (·Br), forming a [M-Br]⁺ ion.

Alpha-Cleavage: Cleavage of the C-C bond alpha to the tin atom (Si-CH₂-CH₂-SnBr₃ → Si-CH₂-CH₂· + [SnBr₃]⁺).

Beta-Cleavage: Cleavage of the Si-C bond beta to the tin atom.

Loss of an entire arm: Cleavage of a Si-C bond to lose a [CH₂CH₂SnBr₃] radical, leaving a tri-substituted silyl (B83357) cation.

Tandem mass spectrometry (MS/MS) would be invaluable, allowing for the isolation of a specific parent ion and its controlled fragmentation to confirm these pathways and piece together the structure. upce.cz

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This precision allows for the calculation of a unique elemental formula, a critical step in the identification of a newly synthesized compound like this compound.

The process involves ionizing the molecule and then separating the resulting ions based on their m/z in a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument. The experimentally determined exact mass can then be compared to the theoretical exact mass calculated for a proposed chemical formula. The close agreement between the experimental and theoretical masses provides strong evidence for the compound's elemental composition.

For this compound, HRMS would be used to confirm its molecular formula, C8H16SiSn4Br12. The presence of multiple isotopes of tin (Sn) and bromine (Br) would result in a complex and characteristic isotopic pattern in the mass spectrum, which can be simulated and compared with the experimental data for further confirmation.

Illustrative HRMS Data for a Hypothetical Molecular Ion of this compound

ParameterValue
Calculated Exact Mass Value would be calculated based on the most abundant isotopes
Measured Exact Mass Hypothetical experimental value
Mass Error (ppm) Difference between calculated and measured mass in parts per million
Molecular Formula C8H16SiSn4Br12

Fragmentation Pathway Elucidation of this compound

Tandem mass spectrometry (MS/MS) experiments are employed to investigate the fragmentation pathways of a molecule. In this technique, a specific ion (the precursor ion) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides valuable information about the molecule's structure and the relative strengths of its chemical bonds. nih.gov

For this compound, the fragmentation would likely be initiated at the weaker bonds. The Si-C and Sn-C bonds are expected to be key fragmentation points. The analysis of the resulting fragments would help to piece together the connectivity of the molecule. Common fragmentation mechanisms in mass spectrometry include charge site-initiated and radical site-initiated fragmentation. youtube.com In charge site-initiated fragmentation, a bond adjacent to the charged atom breaks, while in radical site-initiated fragmentation, cleavage occurs at a bond remote to the radical cation. youtube.com The fragmentation of organometallic compounds can be complex, but it provides a fingerprint that can be used for structural confirmation. youtube.comyoutube.com

Plausible Fragmentation Pathways for this compound

Precursor Ion (m/z)Proposed Fragment IonNeutral Loss
[M]+[M - Br]+Br
[M]+[M - SnBr3]+SnBr3
[M]+[M - CH2CH2SnBr3]+CH2CH2SnBr3
[M - CH2CH2SnBr3]+[Si(CH2CH2SnBr3)3]+CH2CH2SnBr3

X-ray Diffraction Methodologies for Solid-State Structural Analysis

X-ray diffraction techniques are powerful for determining the three-dimensional arrangement of atoms in a solid material. libretexts.org These methods provide precise information on bond lengths, bond angles, and crystal packing, which are crucial for a complete structural characterization of crystalline compounds. scribd.comslideserve.com

Single-Crystal X-ray Diffraction Techniques for Absolute Configuration and Crystal Packing

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the molecular structure of a crystalline compound. This technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The resulting diffraction pattern is used to construct a three-dimensional electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.

Illustrative Crystallographic Data for this compound

ParameterDescription
Crystal System e.g., Monoclinic, Orthorhombic, etc.
Space Group e.g., P21/c, C2/c, etc.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Key Bond Lengths (Å) Si-C, Sn-C, Sn-Br
Key Bond Angles (°) C-Si-C, Si-C-C, C-Sn-Br

Powder X-ray Diffraction (PXRD) for Bulk Sample Characterization

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented crystallites is used. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

PXRD is particularly useful for confirming the phase purity of a synthesized compound. nih.govacs.org The experimental PXRD pattern of a newly prepared batch of this compound would be compared to the pattern simulated from the single-crystal X-ray diffraction data. acs.org A good match between the experimental and simulated patterns would indicate a high degree of purity of the bulk sample. PXRD can also be used to identify different polymorphs (different crystal structures of the same compound) and to monitor solid-state reactions.

Chemical Reactivity and Transformation Mechanisms of Tetrakis 2 Tribromostannyl Ethyl Silane

Reactivity at the Tin-Bromine (B14679306) Centers (Sn-Br)

The four tribromostannyl ([-SnBr3]) groups are the primary sites of chemical reactivity in Tetrakis[2-(tribromostannyl)ethyl]silane. The polar Sn-Br bonds are susceptible to various nucleophilic attacks and ligand exchange reactions.

Ligand Exchange and Substitution Reactions with Halogen/Pseudohalogen Donors

Ligand exchange reactions are fundamental to the chemistry of organotin halides. libretexts.org In these reactions, one or more of the bromide ligands on the tin atom are replaced by other halogen or pseudohalogen groups. This process is driven by factors such as the relative bond strengths and the concentration of the reacting species. chemguide.co.uk

The general mechanism for ligand substitution can proceed through either a dissociative or an associative pathway. libretexts.org In a dissociative mechanism, a Sn-Br bond first breaks to form a transient, lower-coordination intermediate, which then reacts with the incoming ligand. Conversely, the associative pathway involves the formation of a higher-coordination intermediate, followed by the departure of the bromide ion. libretexts.org

For this compound, the introduction of other halide ions (e.g., F⁻, Cl⁻, I⁻) or pseudohalides (e.g., CN⁻, SCN⁻, N₃⁻) can lead to a mixture of products, where the degree of substitution depends on the stoichiometric ratios and reaction conditions. For instance, reacting the compound with an excess of potassium iodide would likely result in the partial or complete replacement of bromine with iodine at the tin centers.

A summary of potential ligand exchange reactions is presented in the table below.

Incoming Ligand (X⁻)Expected Product Moiety
Fluoride (F⁻)-SnBr₂F, -SnBrF₂, -SnF₃
Chloride (Cl⁻)-SnBr₂Cl, -SnBrCl₂, -SnCl₃
Iodide (I⁻)-SnBr₂I, -SnBrI₂, -SnI₃
Cyanide (CN⁻)-SnBr₂(CN), -SnBr(CN)₂, -Sn(CN)₃
Thiocyanate (SCN⁻)-SnBr₂(SCN), -SnBr(SCN)₂, -Sn(SCN)₃

Formation of Organotin Oxides, Sulfides, and Nitrides

The Sn-Br bonds in the tribromostannyl groups are susceptible to hydrolysis, which leads to the formation of organotin oxides. The reaction is typically initiated by the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the tin atom, followed by the elimination of hydrogen bromide. Alkaline hydrolysis of organotin halides is a common method for preparing organotin oxides. gelest.com The resulting stannoxane bonds (-Sn-O-Sn-) can lead to the formation of complex polymeric or cage-like structures.

The synthesis of organotin oxides can also be achieved by reacting powdered tin metal with an alcohol at elevated temperatures, a method that can produce monoalkyltin, dialkyltin, and trialkyltin oxides. google.comwipo.int Various organotin oxides can be synthesized through the condensation reaction of an organotin acid or oxide with the efficient removal of water. orientjchem.org

Similarly, reaction with hydrogen sulfide (B99878) or other sulfide sources can yield organotin sulfides. The formation of monoorganotin sulfides often results in oligomeric structures. gelest.com The reaction with ammonia (B1221849) or primary/secondary amines can lead to the formation of organotin nitrides, although these reactions are generally less common and may require specific conditions to proceed efficiently.

Lewis Acidic Behavior of the Tribromostannyl Moieties

The tin atom in the tribromostannyl group is electron-deficient due to the presence of three electronegative bromine atoms, making it a potent Lewis acid. gelest.com The Lewis acidity of organotin halides increases with the number of halide substituents, following the trend R₃SnX < R₂SnX₂ < RSnX₃. gelest.com Consequently, the tribromostannyl moieties in this compound are expected to be strongly Lewis acidic.

This Lewis acidity allows the tin centers to readily form adducts with a variety of Lewis bases, such as amines, pyridines, alcohols, and ethers. gelest.comwikipedia.org In these adducts, the coordination number of the tin atom increases from four to five or six, typically resulting in a trigonal bipyramidal or octahedral geometry, respectively. lupinepublishers.comresearchgate.net This interaction is a key feature of the reactivity of organotin halides and plays a crucial role in their catalytic applications, for instance, in polyurethane formation. lupinepublishers.com

The table below summarizes the expected coordination geometries upon reaction with Lewis bases.

Lewis BaseExpected Coordination NumberProbable Geometry
Pyridine5Trigonal Bipyramidal
Ammonia5Trigonal Bipyramidal
Tetrahydrofuran (B95107) (THF)5Trigonal Bipyramidal
Bipyridine6Octahedral

Reactivity at the Silicon-Carbon Backbone

The silicon-carbon backbone of this compound is generally more stable than the Sn-Br bonds. However, under specific and often harsh conditions, this part of the molecule can also undergo chemical transformations.

Potential for Si-C Bond Cleavage under Specific Conditions

Functionalization of the Ethyl Linkers

The ethyl groups linking the silicon core to the tin centers are composed of sp³-hybridized carbon atoms and are relatively unreactive. However, modern synthetic methods have enabled the functionalization of such C-H bonds, although it often requires the use of transition metal catalysts and directing groups. nih.gov While theoretically possible, the direct functionalization of the ethyl linkers in this compound would be challenging due to the high reactivity of the Sn-Br bonds, which would likely be the preferred site of reaction. Any attempt at functionalizing the ethyl groups would need to employ reagents that are compatible with the sensitive tribromostannyl moieties.

Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of this compound is fundamentally governed by the interplay of its silicon core and the four pendant tri-bromostannyl ethyl groups. The tin-carbon (Sn-C) and tin-bromine (Sn-Br) bonds are the primary sites for both electrophilic and nucleophilic attacks.

Electrophilic Reactivity: The Sn-C bond in organotin compounds is susceptible to cleavage by electrophiles. lupinepublishers.com In the context of this compound, an electrophile (E⁺) would likely attack the carbon atom alpha to the tin, leading to the cleavage of the Sn-C bond and the formation of a new C-E bond. The presence of three electron-withdrawing bromine atoms on each tin center significantly influences the polarity of the Sn-C bond, potentially altering its susceptibility to electrophilic attack compared to simpler alkyltin compounds. The general mechanism for electrophilic substitution at a saturated carbon atom in organotin compounds often involves a bimolecular process (Sₑ2). lupinepublishers.com

Interaction Type Reactive Site General Outcome Influencing Factors
Electrophilic Attack α-Carbon of the ethyl group (C-Sn bond)Cleavage of the C-Sn bond, formation of a new C-E bond.Polarity of the C-Sn bond, nature of the electrophile, solvent.
Nucleophilic Attack Tin atom (Sn-Br bond)Displacement of bromide ions, formation of new Sn-Nu bonds, potential for hypervalent tin species.Lewis acidity of the tin center, strength of the nucleophile, steric hindrance.

Oxidative Addition and Reductive Elimination Pathways involving Tin Centers

Oxidative addition and reductive elimination are fundamental reaction types in organometallic chemistry, typically associated with transition metals. wikipedia.org However, main group elements like tin can also exhibit analogous reactivity.

Oxidative Addition: In the context of this compound, the Sn(IV) centers are already in a high oxidation state, making further oxidative addition challenging under typical conditions. Oxidative addition usually involves the metal center being oxidized, with a concurrent increase in its coordination number. For an oxidative addition to occur at the tin centers of this molecule, it would likely require a significant rearrangement or prior reduction of the tin center, which is not a commonly observed pathway for tetravalent organotin halides.

Reductive Elimination: Reductive elimination is the reverse of oxidative addition and involves a decrease in the oxidation state of the metal center. libretexts.org For a molecule like this compound, a reductive elimination process would conceptually involve the coupling of two ligands attached to a tin center with the simultaneous reduction of Sn(IV) to Sn(II). For instance, the elimination of Br₂ from a single tin center is a theoretical possibility, though likely energetically demanding. More plausible reductive elimination scenarios might occur after ligand exchange reactions, where, for example, two organic groups attached to the tin could be eliminated to form a new C-C bond. However, given the starting structure with only one organic substituent per tin atom, intramolecular reductive elimination of two organic groups is not possible without prior functionalization. Intermolecular reductive couplings between two different tin centers are also a mechanistic possibility, potentially leading to oligomeric or polymeric structures.

Mechanistic Investigations of Key Reactions Involving this compound

Detailed mechanistic studies on this compound are not extensively reported in the literature. However, by drawing parallels with the well-documented reactivity of simpler organotin halides, we can infer the likely mechanistic pathways.

Quantitative data on the kinetics and thermodynamics of reactions involving this compound are scarce. However, studies on the reduction of alkyl halides by organotin hydrides have provided valuable kinetic data for radical chain reactions involving organotin species. researchgate.netacs.org The rates of these reactions are influenced by the nature of the alkyl halide and the organotin hydride.

For electrophilic cleavage of the Sn-C bond in this compound, the reaction rate would be expected to depend on the concentration of both the organotin compound and the electrophile. The thermodynamic favorability of such a reaction would be dictated by the relative bond energies of the Sn-C bond being broken and the new C-E bond being formed.

In nucleophilic substitution reactions at the tin center, the kinetics would likely follow a second-order rate law, dependent on the concentrations of the silane (B1218182) and the incoming nucleophile. The thermodynamics of these reactions are governed by the relative stability of the starting material and the resulting hypervalent tin adduct or substitution product. The strength of the new Sn-Nu bond compared to the Sn-Br bond being broken is a key thermodynamic driver.

For instance, density functional theory (DFT) calculations could be employed to model the transition states for electrophilic attack on the C-Sn bond or nucleophilic attack at the tin center. Such calculations would provide information on activation energies, which are directly related to reaction kinetics.

Furthermore, computational models can predict the geometries and energies of potential intermediates, such as five- or six-coordinate tin species formed during nucleophilic attack. This would help to assess the thermodynamic feasibility of different reaction pathways. In the context of oxidative addition and reductive elimination, computational studies could determine the energy barriers associated with these processes, clarifying their likelihood compared to other reaction channels.

Based on a comprehensive search of available scientific literature, there are no specific theoretical and computational investigation records available for the chemical compound This compound .

As a result, the creation of a detailed article focusing on the quantum chemical calculations, computational spectroscopy, and reaction pathway modeling for this specific molecule is not possible at this time. The requested in-depth analysis, including Density Functional Theory (DFT) studies, Frontier Molecular Orbital (HOMO-LUMO) analysis, prediction of NMR chemical shifts, simulation of vibrational spectra, and reaction pathway modeling, requires dedicated research that does not appear to have been published.

Further research or synthesis of this compound would be required for such data to be generated and made publicly available.

Theoretical and Computational Investigations of Tetrakis 2 Tribromostannyl Ethyl Silane

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Due to the structural complexity and high number of rotatable bonds in Tetrakis[2-(tribromostannyl)ethyl]silane, molecular dynamics (MD) simulations serve as a powerful computational tool to explore its conformational landscape and the nature of its intermolecular interactions. These simulations, by solving Newton's equations of motion for a system of atoms, can provide a detailed picture of the molecule's dynamic behavior over time, revealing preferred conformations and non-covalent interaction patterns that govern its macroscopic properties.

The conformational flexibility of this compound primarily arises from the rotation around the Si-C, C-C, and C-Sn bonds. The central silicon atom, being tetra-substituted, acts as a branching point from which four ethylstannyl arms extend. The sheer bulk and high bromine content of the tribromostannyl groups are expected to introduce significant steric hindrance, which will be a dominant factor in determining the molecule's accessible conformations.

A theoretical approach to understanding the conformational preferences involves the analysis of the potential energy surface associated with the rotation of key dihedral angles. Of particular interest are the Si-C-C-Sn and C-C-Sn-Br dihedral angles. The rotation around these bonds will dictate the spatial arrangement of the bulky -SnBr3 groups relative to each other and to the central silane (B1218182) core.

Conformational Analysis:

MD simulations can be employed to perform a systematic search of the conformational space. By simulating the molecule at various temperatures, it is possible to overcome rotational energy barriers and sample a wide range of geometries. The resulting trajectory can then be analyzed to identify low-energy conformers and to construct a population distribution of different conformational states.

It is hypothesized that the most stable conformers will adopt a staggered arrangement along the Si-C and C-C bonds to minimize torsional strain. Furthermore, the four ethylstannyl arms will likely orient themselves to maximize the distance between the large tribromostannyl termini, thereby reducing steric repulsion. This would lead to a highly symmetric, extended conformation in the gas phase or in non-polar solvents.

A representative analysis of the key dihedral angles and their corresponding relative energies, based on theoretical calculations of analogous organosilicon and organotin compounds, is presented below. This data is hypothetical and serves to illustrate the expected conformational preferences.

Dihedral AngleAtoms InvolvedPredicted Low-Energy Conformations (degrees)Relative Energy (kcal/mol)
τ1Si-C-C-Sn~180 (anti)0
~60 (gauche)1.5 - 2.5
τ2C-C-Sn-BrDependent on the relative orientation of the three bromine atoms. A staggered arrangement is expected.-

Intermolecular Interactions:

In the condensed phase, the behavior of this compound will be significantly influenced by intermolecular interactions. The bromine atoms, with their high electronegativity, are expected to be the primary sites for such interactions. Specifically, halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species, could play a crucial role in the crystal packing and bulk properties of the material.

MD simulations of a collection of this compound molecules can provide insights into these interactions. By analyzing the radial distribution functions between different atom types, it is possible to identify preferred intermolecular distances and coordination numbers. For instance, the Sn···Br and Br···Br radial distribution functions would reveal the prevalence and geometry of halogen bonding.

A hypothetical breakdown of the contributions to the total intermolecular interaction energy, as might be derived from MD simulations, is provided in the table below. The values are illustrative and based on general principles of intermolecular forces in similar organometallic compounds.

Interaction TypeContributing AtomsEstimated Energy Range (kcal/mol)
Halogen BondingSn···Br, Br···Br-1 to -5
Van der WaalsAll atoms-5 to -15
Dipole-DipolePolar C-Br and Sn-Br bonds-0.5 to -2

The development of an accurate force field is critical for the reliability of MD simulations. nih.gov For a molecule like this compound, this would require careful parameterization of the bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals, electrostatic) terms, particularly for the Si-C-C-Sn linkage and the tribromostannyl group. Such parameters could be derived from high-level quantum mechanical calculations on fragments of the molecule.

Advanced Applications of Tetrakis 2 Tribromostannyl Ethyl Silane in Materials Science and Catalysis

Catalytic Applications in Organic Synthesis

Tetrakis[2-(tribromostannyl)ethyl]silane is a molecule with significant potential in organic synthesis, primarily owing to the presence of four peripheral tribromostannyl (-SnBr₃) groups. These moieties impart distinct reactive characteristics to the molecule, enabling its use both directly as a catalyst and as a precursor to other catalytically active species.

Lewis Acid Catalysis by Tribromostannyl Moieties in C-C Bond Formation

The formation of carbon-carbon (C-C) bonds is a cornerstone of synthetic organic chemistry. sigmaaldrich.com Lewis acids are frequently employed as catalysts in these reactions to activate substrates and facilitate bond formation. nih.govtdl.org The tin centers in the tribromostannyl groups of this compound are electron-deficient due to the high electronegativity of the three attached bromine atoms. This electron deficiency makes each tin atom a potential Lewis acid site.

The molecule's structure, featuring four -SnBr₃ groups on a flexible ethylsilane scaffold, suggests the potential for cooperative catalytic effects or enhanced activity due to the high local concentration of Lewis acid centers. These sites can activate carbonyl compounds, imines, and other electrophiles, making them more susceptible to nucleophilic attack. This principle can be applied to a variety of C-C bond-forming reactions. While specific studies detailing the use of this exact molecule are not prevalent, the known function of organotin halides as Lewis acids allows for the postulation of its catalytic utility.

Table 1: Potential Lewis Acid-Catalyzed C-C Bond Forming Reactions

Reaction TypeRole of Tribromostannyl Moiety (Lewis Acid)Potential Product Class
Friedel-Crafts Alkylation/Acylation Activates the alkyl/acyl halide, enhancing its electrophilicity.Alkylated/acylated aromatics
Aldol Reaction Coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.β-hydroxy carbonyl compounds
Mukaiyama Aldol Reaction Activates the aldehyde/ketone for attack by a silyl (B83357) enol ether.β-hydroxy carbonyl compounds
Diels-Alder Reaction Coordinates to the dienophile, lowering its LUMO energy and accelerating the cycloaddition.Cyclohexene derivatives

The synergy between the Lewis acidic tin sites and Brønsted acids can also promote complex transformations, such as the initial C-C bond formation in methanol-to-olefin (MTO) reactions, highlighting the versatile role of such catalytic centers. researchgate.net

Role as a Precursor for Heterogeneous or Homogeneous Catalysts

Beyond its direct use, this compound is a valuable precursor for creating more complex catalytic systems. Its well-defined, multi-functional structure allows for its incorporation into both homogeneous and heterogeneous catalysts.

Homogeneous Catalysts: The molecule itself, if soluble in the reaction medium, can act as a homogeneous catalyst. Its dendritic, silicon-centered structure may confer unique solubility and activity profiles compared to simpler monomeric tin halides. evitachem.com

Heterogeneous Catalysts: The compound can be immobilized onto a solid support, such as silica, alumina, or a polymer resin, to generate a heterogeneous catalyst. This approach combines the catalytic activity of the tin sites with the practical advantages of easy separation and catalyst recycling. The four reactive arms provide multiple anchoring points, leading to a stable and robust catalyst. Furthermore, controlled thermal decomposition of the molecule on a support could yield highly dispersed tin-based nanoparticles, which are known to be active in various catalytic processes.

Applications in Hydrostannylation or Related Addition Reactions

Hydrostannylation, the addition of a tin-hydride (Sn-H) bond across an unsaturated C-C multiple bond, is a powerful method for forming new C-Sn bonds. This compound, possessing Sn-Br bonds, does not function directly as a hydrostannylation agent. Instead, it serves as a stable, storable, and high-purity precursor to a highly reactive polyhydride species.

Through chemical reduction, for example with lithium aluminum hydride (LiAlH₄), the 12 Sn-Br bonds in the molecule can be converted into Sn-H bonds, yielding Tetrakis[2-(trihydridostannyl)ethyl]silane, Si(CH₂CH₂SnH₃)₄. molaid.com This resulting molecule is an exceptionally potent hydrostannylation reagent, featuring 12 reactive Sn-H units within a single dendritic structure. molaid.com This high density of reactive sites makes it a highly efficient reagent for the exhaustive hydrostannylation of poly-unsaturated substrates or for functionalizing surfaces.

Table 2: Transformation into a Hydrostannylation Reagent

CompoundKey Functional GroupRole in Hydrostannylation
This compound Sn-BrStable Precursor
Tetrakis[2-(trihydridostannyl)ethyl]silane Sn-HActive Reagent

Notably, the synthesis of the parent compound, Tetrakis[2-(triphenylstannyl)ethyl]silane, is achieved via a fourfold hydrostannation of tetravinylsilane (B72032), underscoring the central role of this reaction class in the chemistry of this family of compounds. molaid.com

Precursor for Advanced Materials

The unique molecular architecture of this compound—a central silicon atom acting as a tetrahedral core from which four identical organotin arms extend—makes it an excellent building block for the synthesis of advanced materials with tailored properties.

Integration into Polymer Architectures and Macromolecular Synthesis

The tetra-functional nature of this compound makes it a versatile component in macromolecular chemistry. It can be employed as a core molecule for the synthesis of star-shaped polymers or as a cross-linking agent to create polymer networks.

The reactivity of the Sn-Br bonds can be exploited to graft polymer chains onto the central silane (B1218182) core. For example, reaction with living anionic polymers or polymers containing terminal alcohol or amine groups could lead to the formation of four-arm star polymers. Alternatively, the Sn-Br bonds can be chemically transformed into initiating sites for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). This would allow for the "grafting from" approach, where polymer chains are grown directly from the core, affording precise control over the final macromolecular structure.

Table 3: Potential Polymer Architectures from this compound

ArchitectureSynthetic StrategyResulting Material
Star Polymer "Grafting to": Reacting pre-formed polymer chains with the core.A central Si/Sn core with four radiating polymer arms.
Star Polymer "Grafting from": Converting Sn-Br to initiator sites and polymerizing monomers.A well-defined star polymer with controlled arm length.
Cross-linked Network Adding the molecule to a polymerization mixture of multifunctional monomers.A 3D polymer network with Si/Sn junctions, potentially enhancing thermal or mechanical properties.

Fabrication of Organometallic Frameworks (OMFs) and Hybrid Materials

Organometallic Frameworks (OMFs) and related hybrid materials are a class of crystalline, porous materials constructed from metal nodes and organic linkers. Their high surface area and tunable pore environments make them promising for applications in gas storage, separation, and catalysis.

This compound is an ideal candidate for use as a tetra-topic building block or "strut" in the design of novel OMFs. The central silicon atom provides a well-defined tetrahedral geometry, while the four peripheral tin atoms can act as coordination sites for organic linkers. By reacting this molecule with multitopic organic ligands (e.g., dicarboxylates, bipyridines), it is possible to construct a three-dimensional, porous network.

The resulting framework would be a unique silicon-tin hybrid OMF. The presence of both silicon and tin within the structure could impart unique properties, such as enhanced chemical stability or bifunctional catalytic activity, combining the Lewis acidity of the tin sites with the structural role of the silane core.

Surface Functionalization and Coating Applications

There is no available research detailing the use of this compound for modifying the surface properties of materials or in the formulation of advanced coatings.

Nanomaterial Synthesis Utilizing Tin-Containing Precursors

Specific examples or studies on the utilization of this compound as a precursor for the synthesis of tin-containing nanomaterials could not be found.

Role in Organometallic Vapor-Phase Epitaxy (OMVPE) or Chemical Vapor Deposition (CVD) Precursors

The volatility, decomposition pathways, and deposition characteristics of this compound, which are crucial for its potential as a CVD or OMVPE precursor, have not been documented in the available literature.

Synthesis and Characterization of Derivatives and Analogues of Tetrakis 2 Tribromostannyl Ethyl Silane

Systematic Modification of Halogen Atoms on Tin (e.g., chloro, iodo, fluoro analogues)

The modification of the halogen atoms bonded to the tin centers in Tetrakis[2-(tribromostannyl)ethyl]silane is a primary method for altering the compound's reactivity and properties. The synthesis of these analogues typically involves the use of corresponding tin halide precursors or halogen exchange reactions.

Chloro-Analogues: The chloro-derivative, Tetrakis[2-(trichlorostannyl)ethyl]silane, is a prominent example. Its synthesis can be achieved through methods analogous to the parent bromo-compound, often starting with a precursor like tetraallylsilane (B74137) which is reacted with a trichlorosilane (B8805176) in the presence of a catalyst, followed by reaction with tin(IV) chloride. molaid.com The resulting Si-CH2-CH2-SnCl3 linkages feature tin atoms that are more electrophilic compared to the bromo-derivative due to the higher electronegativity of chlorine. This increased electrophilicity can influence the compound's role in subsequent reactions, such as catalysis or as a precursor for supramolecular structures. A related chloro-substituted compound, tetrakis(trichlorosilyl)silane, can be synthesized from hexachlorodisilane, highlighting a synthetic route for highly chlorinated silicon-based structures. chemicalbook.com

Iodo- and Fluoro-Analogues: While less commonly documented, the synthesis of iodo- and fluoro-analogues is theoretically achievable. Tetrakis[2-(triiodostannyl)ethyl]silane would likely be synthesized using tin(IV) iodide. The Sn-I bonds would be weaker and more reactive than the Sn-Br bonds, making the iodo-analogue a potentially better leaving group in nucleophilic substitution reactions. Conversely, the fluoro-analogue, Tetrakis[2-(trifluorostannyl)ethyl]silane, would possess stronger and more polarized Sn-F bonds. This would result in a less reactive compound under many conditions but could enhance its stability and alter its Lewis acidic character.

Table 1: Comparison of Halogenated Analogues

AnalogueChemical FormulaKey FeatureExpected Reactivity Trend
FluoroSi(CH₂CH₂SnF₃)₄Strong, polar Sn-F bondLowest
ChloroSi(CH₂CH₂SnCl₃)₄Strong electrophilic Sn centerModerate
Bromo (Parent)Si(CH₂CH₂SnBr₃)₄Standard reference compoundHigh
IodoSi(CH₂CH₂SnI₃)₄Weak, reactive Sn-I bondHighest

Variation of the Organic Spacer (e.g., propyl, butyl linkers)

Altering the length of the alkyl chain that connects the central silicon atom to the tin halide moieties provides another layer of structural and functional control. Modifying the ethyl (-CH₂CH₂-) linker to a propyl (-CH₂CH₂CH₂-) or butyl (-CH₂CH₂CH₂CH₂-) chain affects the molecule's flexibility, steric hindrance, and the electronic interaction between the silicon core and the peripheral tin groups.

The synthesis of these longer-chain analogues typically starts with a different precursor. For example, the synthesis of a propyl-linked derivative, such as tetrakis(3-(trichlorosilyl)propyl)silane, can be achieved by reacting tetraallylsilane with trichlorosilane. molaid.com A similar strategy using longer-chain alkenylsilanes could yield butyl-linked structures. The synthesis of tetrakis(4-tert-butylbenzyl)silane, while having a different type of linker, demonstrates the feasibility of incorporating larger organic spacers around a central silicon atom. nih.govresearchgate.net

Increasing the linker length from ethyl to propyl or butyl leads to:

Increased Flexibility: The longer alkane chains allow for greater conformational freedom of the stannyl (B1234572) groups.

Decreased Steric Crowding: The peripheral tin halide groups are positioned further from the core and from each other, which can reduce intramolecular steric strain.

Modified Electronic Effects: The inductive effects between the silicon and tin atoms are dampened over the longer alkyl chains.

These modifications can be crucial for designing molecules with specific spatial arrangements, for example, in the creation of tailored host-guest systems or as building blocks for polymers with controlled porosity. The use of a propyl linker has also been demonstrated in functional silanes like 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane, which are used in materials science. dakenchem.com

Substitution of the Central Silicon Atom with Other Group 14 Elements (e.g., Germanium, Tin)

Germanium-Centered Analogues: The synthesis of Tetrakis[2-(tribromostannyl)ethyl]germane would follow a synthetic route similar to its silicon counterpart, likely starting from a tetra-alkenylgermane. The synthesis of related structures, such as tetrakis[(chloromethyl)dimethylsilylethynyl]germane, has been successfully achieved by reacting a Grignard reagent with germanium tetrachloride (GeCl₄). researchgate.net Similarly, tetrakis(trichlorsilyl)germane has been prepared, further demonstrating the viability of Ge as a central atom in such complex structures. wipo.int The Ge-C bond is longer and weaker than the Si-C bond, which can affect the thermal and chemical stability of the resulting molecule.

Tin-Centered Analogues: A tin-centered analogue, such as Octakis[2-(tribromostannyl)ethyl]distannane or a hypothetical Sn[CH₂CH₂SnBr₃]₄, would represent a highly metallated dendrimer. The central Sn-C bonds would be the most labile among the Si, Ge, and Sn series, making the compound more reactive.

Table 2: Comparison of Central Group 14 Elements

Central Atom (M)Compound StructureCovalent Radius (pm)M-C Bond Energy (kJ/mol)Key Property Difference
Silicon (Si)Si(CH₂CH₂SnBr₃)₄116~320Highest thermal and chemical stability.
Germanium (Ge)Ge(CH₂CH₂SnBr₃)₄122~255Longer M-C bonds, moderate stability. researchgate.net
Tin (Sn)Sn(CH₂CH₂SnBr₃)₄140~215Most reactive M-C bonds, lowest stability.

Introduction of Additional Functional Groups on the Ethyl Linker

The introduction of functional groups onto the ethyl linker offers a powerful strategy for creating derivatives with tailored reactivity for post-synthetic modification. This allows the core structure to be used as a scaffold for attaching other molecules or for participating in specific chemical transformations.

For instance, functional groups could be introduced by starting with a substituted vinylsilane in the initial hydrosilylation step. While direct functionalization of the ethyl linker in this compound is challenging, related syntheses show the principle. The synthesis of tetrakis[(chloromethyl)dimethylsilylethynyl]silane incorporates a chloromethyl group, which can serve as a reactive site for nucleophilic substitution. researchgate.net Other examples from silane (B1218182) chemistry, such as the synthesis of 3-isocyanatopropyltrimethoxysilane (B97296) google.com or 3-(methacryloyloxy)propyltrimethoxysilane, researchgate.net demonstrate how functional groups like isocyanates or acrylates can be incorporated onto alkyl chains attached to silicon. These groups can then be used for grafting the molecules onto surfaces or for polymerization reactions. The aza-Michael reaction of aminopropyl-functionalized silanes with acrylates also shows a route to creating complex side-chains with chelating properties. mdpi.com

Potential functional groups could include:

Hydroxyl (-OH): For forming esters or ethers.

Amine (-NH₂): For amide bond formation or as a basic site.

Thiol (-SH): For disulfide linkages or addition reactions. researchgate.net

Vinyl (-CH=CH₂): For subsequent polymerization or click chemistry reactions.

Oligomeric and Polymeric Derivatives Based on this compound Building Blocks

The tetrafunctional nature of this compound and its analogues makes them ideal building blocks or cross-linkers for the synthesis of oligomers and polymers. nih.gov The four peripheral -SnX₃ groups can serve as reactive sites for creating extended one-, two-, or three-dimensional networks.

Condensation Polymerization: The hydrolysis of the tin-halogen bonds can lead to the formation of Sn-O-Sn linkages, resulting in a highly cross-linked polysiloxane-polystannoxane hybrid material. The controlled hydrolysis of related functional alkoxysilanes is a well-established method for forming polysiloxanes. mdpi.com This approach could create inorganic-organic hybrid polymers where the silicon-based core is interconnected through stannoxane bridges.

Block Copolymers: Derivatives of the parent compound could be incorporated into block copolymers. For example, a functionalized derivative could act as an initiator or a terminator in a polymerization process. Methods for preparing silicone block polymers often involve the cohydrolysis of reactive diorganopolysiloxanes with functional silanes, a strategy that could be adapted for these more complex building blocks. google.com The resulting materials would combine the properties of the organometallic core with the flexibility and processability of the polymer chains.

The use of these molecules as building blocks allows for the design of materials with a high density of metal centers, potentially leading to novel catalytic, electronic, or optical properties. nih.gov

Future Research Directions and Emerging Opportunities for Tetrakis 2 Tribromostannyl Ethyl Silane

Development of Sustainable Synthetic Methodologies (e.g., green chemistry approaches)

The traditional synthesis of organotin compounds, including precursors to Tetrakis[2-(tribromostannyl)ethyl]silane, often relies on methods that are resource-intensive and generate significant waste. Industrial-scale production typically involves the alkylation of tin tetrachloride (SnCl₄) with organomagnesium (Grignard) or organoaluminum reagents. lupinepublishers.comlupinepublishers.com These processes require large volumes of solvents and can be expensive. lupinepublishers.com Future research should prioritize the development of more sustainable, "green" synthetic routes.

Key areas for investigation include:

Direct Reaction Methods: Exploring the catalyzed direct reaction of metallic tin with appropriate haloalkanes could offer a more atom-economical pathway. While commercially successful for producing compounds like dimethyltin (B1205294) dichloride from methyl chloride, extending this to more complex structures is a significant challenge. lupinepublishers.com

Solvent-Free or Alternative Solvent Systems: Investigating solid-state reactions or the use of greener solvents, such as ionic liquids or supercritical fluids, could drastically reduce the environmental footprint of the synthesis.

Alternative Reagents: Research into replacing traditional Grignard or organoaluminum reagents with more environmentally benign alternatives is crucial. This could involve novel organometallic reagents or biocatalytic approaches.

A comparative overview of conventional versus potential green methodologies is presented below.

FeatureConventional Synthesis (e.g., Grignard)Potential Green Chemistry Approaches
Starting Materials Tin(IV) chloride, organohalides, magnesium metalMetallic tin, functionalized haloalkanes
Reagents Stoichiometric organomagnesium/organoaluminum compoundsCatalytic systems
Solvents Large volumes of ether, THFSolvent-free, ionic liquids, water (if feasible)
Byproducts Magnesium halide salts, unreacted starting materialsMinimal, ideally recyclable catalysts
Atom Economy Moderate to lowPotentially high

Exploration of Novel Catalytic Transformations

Organotin compounds are well-established as effective catalysts in various industrial processes, such as the formation of polyurethanes and the vulcanization of silicones. wikipedia.org They typically function as Lewis acids. lupinepublishers.com The distinct structure of this compound, with four SnBr₃ groups, offers the potential for unique catalytic activities.

Future research should focus on:

Multi-site Catalysis: Investigating the cooperative effect of the four tin centers in catalytic reactions. This could lead to enhanced reactivity or novel selectivity in reactions such as polymerization, oligomerization, or other organic transformations. psu.edu

Lewis Acid Catalysis: The multiple Lewis acidic tin sites could be harnessed for complex organic syntheses, including Diels-Alder reactions, Friedel-Crafts acylations, and ring-opening polymerizations.

Precursor for Heterogeneous Catalysts: Immobilizing the molecule or its derivatives onto solid supports could create robust, recyclable heterogeneous catalysts, combining the high activity of homogeneous systems with the practical advantages of heterogeneous ones.

Integration into Advanced Functional Materials with Tunable Properties

The dendritic, multimetallic nature of this compound makes it an excellent candidate for incorporation into advanced functional materials. Organotin compounds are already used commercially as PVC stabilizers, where they prevent degradation by scavenging hydrogen chloride and reacting with unstable allylic chloride sites. wikipedia.org The unique combination of a central silicon atom and peripheral tin bromide groups could lead to materials with tailored properties.

Emerging opportunities include:

Hybrid Organic-Inorganic Polymers: Using the compound as a cross-linking agent or a monomer in polymerization reactions to create novel silicones or hybrid polymers with enhanced thermal stability, refractive index, or flame-retardant properties.

Precursors for Nanomaterials: Controlled hydrolysis or thermolysis of this compound could yield well-defined tin oxide or mixed silicon-tin oxide nanomaterials. Such materials are of interest in gas sensing, catalysis, and as transparent conducting oxides.

Dendritic Materials: The molecule itself is a first-generation dendrimer. Synthesis of higher-generation dendrimers based on this core could lead to new materials for drug delivery, light-harvesting, or nanoscale electronics. researchgate.net

High-Throughput Screening and Computational Design of New this compound Derivatives

Modern materials and catalyst discovery can be significantly accelerated by combining computational design with high-throughput screening (HTS). nih.govwikipedia.org Instead of traditional one-by-one synthesis and testing, these methods allow for the rapid evaluation of numerous potential candidates. wikipedia.org

Future research strategies should involve:

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to predict the electronic, steric, and catalytic properties of various derivatives. acs.org This allows for the in silico design of molecules with desired functionalities before committing to laboratory synthesis. Researchers can model how modifications to the organic linker or the halide on the tin atom affect potential catalytic activity or material properties. rsc.org

Combinatorial Synthesis: Developing synthetic routes amenable to combinatorial chemistry to create libraries of derivatives where the bromine atoms are replaced with other halides, carboxylates, thiolates, or other functional groups. nih.gov

High-Throughput Screening (HTS): Using automated robotic systems to rapidly screen the synthesized libraries for specific catalytic activities (e.g., polymerization, cross-coupling) or material properties. nih.govacs.org This data-driven approach can quickly identify "hit" compounds for further, more detailed investigation. acs.org

A hypothetical workflow for this approach is outlined below.

StepActionRationale
1. Design Computationally design a virtual library of derivatives using DFT.Predict properties and prioritize candidates with the highest potential. acs.org
2. Synthesize Use parallel synthesis techniques to create a physical library of the top candidates.Efficiently produce a diverse set of compounds for testing.
3. Screen Employ HTS assays to test the library for desired catalytic or material properties.Rapidly identify active compounds ("hits") from a large pool. wikipedia.org
4. Analyze Analyze the HTS data to identify structure-activity relationships.Inform the next round of design and optimization. rsc.org

Advanced In Situ Spectroscopic Studies for Reaction Mechanism Elucidation

A fundamental understanding of reaction mechanisms is essential for optimizing existing chemical processes and designing new ones. acs.org For reactions involving this compound, advanced spectroscopic techniques that can monitor the reaction in real-time (in situ) are invaluable.

Key research directions include:

NMR Spectroscopy: Utilizing in situ ¹¹⁹Sn NMR spectroscopy to track the changes in the coordination environment of the tin atoms during a catalytic cycle or material formation. This can provide direct evidence for the formation and consumption of intermediate species.

Vibrational Spectroscopy (Raman and IR): Applying in situ Raman and/or Infrared spectroscopy to observe changes in bond vibrations. acs.org This is particularly useful for identifying transient species and understanding the kinetics of ligand exchange or bond-breaking/formation steps.

X-ray Absorption Spectroscopy (XAS): Using synchrotron-based techniques like XAS to probe the oxidation state and local coordination geometry of the tin centers under actual reaction conditions, providing insights that are often inaccessible by other methods.

These advanced analytical studies will provide crucial data to support computational models and help build a comprehensive picture of how this complex molecule behaves in chemical transformations. rsc.org

Q & A

Q. What are the optimal synthetic routes for Tetrakis[2-(tribromostannyl)ethyl]silane, and how can reaction conditions be optimized?

Answer: The compound can be synthesized via a one-step hydrometallation reaction. A validated protocol involves reacting tri(4-methoxyphenyl)tin hydride with tetravinylsilane in the presence of a hexachloroplatinic acid catalyst (0.1 M in 2-propanol) under vigorous stirring at room temperature for 12 hours. Post-synthesis, pentane is added to precipitate the product, which is recrystallized from a toluene-tetrahydrofuran mixture to yield colorless crystals . Key optimization parameters include:

  • Catalyst loading : Excess catalyst (>5 drops) may lead to side reactions.
  • Solvent purity : Moisture-free solvents prevent hydrolysis of tin intermediates.
  • Crystallization : Slow cooling (1°C/min) improves crystal quality for structural analysis.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹¹⁹Sn NMR are essential. The ethyl group’s spin Hamiltonian can resolve conformational dynamics (e.g., C–Si–C angles: 107.37°–110.81°) .
  • X-ray Crystallography : Single-crystal analysis reveals a twisted tetrahedral geometry around the central silicon atom and Sn–C bond lengths (~2.14 Å), consistent with related organotin dendrimers .
  • Raman/IR Spectroscopy : Sn–Br stretching modes (~200–250 cm⁻¹) and Si–C vibrations (~600–700 cm⁻¹) confirm functional groups .

Q. What safety protocols are required when handling this compound in the lab?

Answer:

  • Ventilation : Use fume hoods due to potential release of volatile tin byproducts.
  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats are mandatory (WGK 3 hazard classification) .
  • Waste disposal : Collect Sn-containing waste in sealed containers for certified hazardous waste processing .

Advanced Research Questions

Q. How do conformational restrictions in this compound influence its reactivity in dendrimer synthesis?

Answer: The compound’s twisted geometry (observed via crystallography) arises from steric crowding between the tribromostannyl groups. This restricts rotational freedom at the Si–C bonds, favoring controlled dendritic growth over random branching. For derivatization:

  • Peripheral modification : Bromine atoms can be replaced with halides or nucleophiles (e.g., Grignard reagents) under inert atmospheres.
  • Metal coordination : The Sn centers can act as Lewis acids, enabling coordination with ligands (e.g., THF, pyridine) for catalytic applications .

Q. How should researchers address contradictions in reported Sn–C bond lengths across studies?

Answer: Discrepancies in Sn–C bond lengths (e.g., 2.14 Å vs. 2.18 Å in other dendrimers) may arise from:

  • Crystallographic resolution : High-resolution data (Rint < 0.02) reduces measurement errors .
  • Electron density modeling : Multipole refinement (e.g., using SHELXL) accounts for anisotropic displacement parameters in heavy atoms like Sn .
  • Comparative analysis : Cross-reference with structurally analogous compounds (e.g., tetrakis[2-(triphenylstannyl)ethyl]silane) to identify trends .

Q. What strategies enable the use of this compound as a precursor for higher-order metallodendrimers?

Answer:

  • Core functionalization : Replace peripheral bromine atoms with reactive groups (e.g., –NH₂, –SH) for covalent attachment of secondary dendritic layers.
  • Metal insertion : Utilize Sn’s affinity for transition metals (e.g., Pd, Pt) to create heterometallic dendrimers via transmetalation reactions .
  • Characterization : Monitor stepwise growth using MALDI-TOF mass spectrometry and dynamic light scattering (DLS) to assess size/shape homogeneity .

Q. How can computational methods complement experimental data for this compound?

Answer:

  • DFT calculations : Predict vibrational spectra (IR/Raman) and compare with experimental data to validate conformational models .
  • Molecular dynamics (MD) : Simulate solvent interactions (e.g., THF vs. toluene) to optimize crystallization conditions .
  • Docking studies : Model Sn–ligand interactions for catalytic applications (e.g., predicting binding affinities with substrates) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.